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Compound of Interest

Compound Name: Tertiapin Q (trifluoroacetate salt)
Cat. No.: B10829853
Get Quote
\ J

) in cardiac myocytes.

Introduction & Physiological Context[1][2][3][4][5][6]

The acetylcholine-activated inward rectifier potassium current (

) is a critical determinant of resting membrane potential and heart rate in atrial and sinoatrial
node tissue. Mediated by G-protein-coupled Kir3.1/Kir3.4 (GIRK1/GIRK4) heteromultimers, this
current is activated by parasympathetic stimulation (vagus nerve release of ACh) via M2
muscarinic receptors.

In pathological states, particularly Atrial Fibrillation (AF),

can become constitutively active, contributing to the shortening of the action potential duration
(APD) and the perpetuation of re-entrant rotors.

Why Tertiapin Q?

Historically, Barium (

) was used to block

, but it is non-selective, inhibiting all Kir channels (including
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). Native Tertiapin (from honey bee venom) is selective but chemically unstable due to a
methionine residue at position 13 that oxidizes rapidly, causing loss of potency.

Tertiapin Q (TPQ) is a stable synthetic analog where Methionine-13 is substituted with
Glutamine.[1] It maintains nanomolar affinity (

nM for GIRK1/4) and high selectivity, making it the gold standard for pharmacologically isolating
from the background potassium conductance (
).

Compound Profile & Preparation[2][4][8][9][10][11]
Physical Properties

Property Specification

Compound Name Tertiapin Q (TPQ)

Molecular Weight ~2452 Da
Ala-Leu-Cys-Asn-Cys-Asn-Arg-lle-lle-lle-Pro-

Sequence )
His-GIn-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys-NH2
GIRK1/4 (ngcontent-ng-c2977031039=""
_nghost-ng-c1310870263="" class="inline ng-

Target star-inserted">
), ROMKT (Kirl.[2][1][3][4][5][6][71[8]1)

(GIRK1/4) ~5=15nM

B Soluble in water or saline buffers (up to 2
Solubility

mg/mL)

Preparation Protocol

e Stock Solution (100

M): Dissolve lyophilized TPQ in distilled water or extracellular buffer.
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o Note: Avoid glass containers for long-term storage if possible to prevent adsorption; use
polypropylene.

o Storage: Aliguot stock solution and store at -20°C. Stable for >6 months. Avoid repeated
freeze-thaw cycles.[6]

e Working Solution (100—-300 nM): Dilute the stock into the extracellular bath solution
immediately prior to the experiment.

o Expert Insight: While the

is ~8 nM, use 100-300 nM in whole-cell perfusion to ensure rapid and complete block
within the complex geometry of the recording chamber.

Experimental Configuration
Signaling Integrity (Crucial)

activation requires the
subunits of inhibitory G-proteins (

). In standard whole-cell patch clamp, critical cytosolic components (GTP, signaling lipids) wash
out, leading to "rundown" (loss of current) within minutes.

Recommended Method: Perforated Patch Using Amphotericin B or Nystatin creates pores
permeable only to monovalent ions, preserving the intracellular signaling machinery.

Alternative Method: GTP-Supplemented Whole-Cell If perforated patch is not feasible, you
must supplement the internal pipette solution with GTP to maintain G-protein activity.

Solutions
Extracellular Solution (Tyrode’s):

e 140 mM NacCl, 5.4 mM KCI, 1.8 mM

, 1 mM

, 10 MM HEPES, 10 mM Glucose (pH 7.4 with NaOH).
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e Agonist: Carbachol (CCh) 1-10

M (Stable analog of Acetylcholine).
Intracellular Pipette Solution (Standard Whole-Cell):
e 140 mM KCI (or K-Gluconate), 1 mM

, 5 mM EGTA, 10 mM HEPES, 3 mM Mg-ATP.

 Critical Additive:0.1-0.4 mM Na-GTP (Required to sustain

activation).

Mechanism of Action Visualization

The following diagram illustrates the pathway utilized in this protocol. TPQ acts as a "cork,"
physically occluding the extracellular vestibule of the channel pore.

Carbachol (CCh) Binds M2 Muscarinic YN Gilo Protein | _Dissociates G-Beta-Gamma Direct Binding
(Extracellular) eceptor (Heterotrimer) Subunits

Click to download full resolution via product page

Caption: Signal transduction pathway for IKACh activation and subsequent blockade by
Tertiapin Q.

Step-by-Step Isolation Protocol

This protocol uses a Voltage Ramp to visualize the characteristic inward rectification profile of
the channel.

Phase 1: Establishment
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e Seal & Break-in: Establish a G

seal. If using perforated patch, wait 10—-20 minutes for series resistance (
) to drop below 20-30 M
. If using whole-cell, rupture membrane immediately.

» Voltage Clamp: Hold cell at -40 mV (to inactivate

Phase 2: The Ramp Protocol

Apply the following voltage command every 5 to 10 seconds:
e Step: Step to -120 mV for 50 ms.
e Ramp: Ascending ramp from -120 mV to +50 mV over 500 ms.

e Return: Step back to -40 mV.

Phase 3: Pharmacological Workflow
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Step

Condition Duration

Expected
Observation

Baseline (
2-3 min

)

Stable background

current (mostly

). Small outward
current, large inward

current.

Activation (
2—4 min

)

Perfusion of 10

M Carbachol. Current
amplitude increases
significantly,
especially at
hyperpolarized
potentials (-100 mV).

Isolation (
2-3 min

)

Perfusion of 10

M CCh + 300 nM
TPQ. The induced
current should
disappear, returning
the trace near

Baseline levels.

Washout (Optional) 5 min

Wash with standard
Tyrode's. Current
returns to Baseline
(removes CCh). Note:

TPQ washout is slow.

Phase 4: Analysis (Digital Subtraction)

To isolate the pure

density:
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o Total Agonist Current:

(This contains
+ any other CCh-sensitive currents).

o TPQ-Sensitive Current (The Gold Standard):

This subtraction removes the background

and any non-GIRK currents, leaving only the Tertiapin-sensitive component.

Experimental Workflow Diagram
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Start Experiment

Establish Giga-Seal
(Perforated or Whole-Cell+GTP)

Record Baseline (Tyrode's)
Ramp: -120 to +50 mV

:

Apply 10 uM Carbachol
(Induce Current)

:

Wait for Steady State
(~2 mins)

Apply 300 nM Tertiapin Q

(+ 10 uM CCh)

Record Blocked State

Calculate |_KACh:

(Current_CCh) - (Current_TPQ)

Click to download full resolution via product page

Caption: Chronological workflow for patch-clamp isolation of IKACh.

Troubleshooting & Validation
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e |[ssue: No current increase with Carbachol.
o Cause: Intracellular signaling washout.

o Fix: Ensure GTP is in the pipette (Whole-cell) or switch to Perforated Patch. Verify cell
health (RMP should be < -70 mV).

e Issue: Incomplete Block with TPQ.

o Cause: Concentration too low or degradation.

o Fix: Increase TPQ to 300 nM. Ensure stock was stored at -20°C.
 Issue: "Constitutive"

(Current present without CCh).

o Context: In AF models or specific transgenic mice,

may be active without agonist.

o Protocol Adjustment: Apply TPQ directly to Baseline. The magnitude of block represents
the constitutively active fraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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